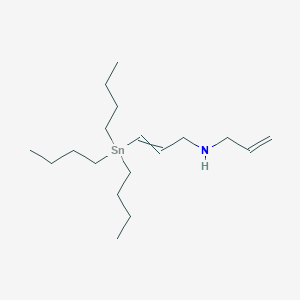
Propane, 2,2-dinitro-1-(2,2,2-trinitroethoxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propane, 2,2-dinitro-1-(2,2,2-trinitroethoxy)- is a highly energetic compound known for its potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of multiple nitro groups, which contribute to its high energy content and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of propane, 2,2-dinitro-1-(2,2,2-trinitroethoxy)- typically involves the nitration of precursor compounds under controlled conditions. One common method includes the reaction of 2,2,2-trinitroethanol with a suitable propane derivative in the presence of nitrating agents such as nitric acid and sulfuric acid. The reaction is carried out at low temperatures to prevent decomposition and to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes, where the precursor compounds are continuously fed into a reactor containing the nitrating agents. The reaction conditions, including temperature, pressure, and concentration of reactants, are carefully monitored to optimize yield and purity. The product is then purified through crystallization or distillation techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Propane, 2,2-dinitro-1-(2,2,2-trinitroethoxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The nitro groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Substitution reactions often require nucleophiles like amines or thiols and are carried out under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro groups can yield amino derivatives, while oxidation can produce nitroso or nitrate compounds.
Applications De Recherche Scientifique
Propane, 2,2-dinitro-1-(2,2,2-trinitroethoxy)- has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other high-energy materials and as a reagent in organic synthesis.
Biology: Investigated for its potential use in biochemical assays and as a tool for studying cellular processes.
Medicine: Explored for its potential therapeutic applications, including as a drug delivery agent.
Industry: Utilized in the production of explosives, propellants, and other energetic materials.
Mécanisme D'action
The mechanism of action of propane, 2,2-dinitro-1-(2,2,2-trinitroethoxy)- involves the interaction of its nitro groups with molecular targets. The nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that can interact with cellular components. These interactions can result in the disruption of cellular processes, making the compound useful in various applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Nitromethane
- Nitroethane
- 1-Nitropropane
- 2-Nitropropane
Uniqueness
Compared to similar compounds, it offers a higher oxygen balance and greater stability, making it a valuable compound in the field of energetic materials .
Propriétés
Numéro CAS |
133178-81-1 |
|---|---|
Formule moléculaire |
C5H7N5O11 |
Poids moléculaire |
313.14 g/mol |
Nom IUPAC |
2,2-dinitro-1-(2,2,2-trinitroethoxy)propane |
InChI |
InChI=1S/C5H7N5O11/c1-4(6(11)12,7(13)14)2-21-3-5(8(15)16,9(17)18)10(19)20/h2-3H2,1H3 |
Clé InChI |
YKAXXNUYOIDGPA-UHFFFAOYSA-N |
SMILES canonique |
CC(COCC([N+](=O)[O-])([N+](=O)[O-])[N+](=O)[O-])([N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![([1,1'-Biphenyl]-2-yl)(trimethoxy)silane](/img/structure/B14275909.png)



![4,4'-[(4-Hydroxyphenyl)methylene]bis(2-cyclohexyl-5-methylphenol)](/img/structure/B14275940.png)

![2,2-Dimethyl-7-(octyloxy)-2H-naphtho[1,2-b]pyran](/img/structure/B14275951.png)
![Benz[3,4]anthra[2,1-b]oxepin](/img/structure/B14275955.png)



![Benzo[b]thiophene-6-ethanol, 5-nitro-](/img/structure/B14275982.png)
![7,8-Bis(4-methylphenyl)bicyclo[4.2.1]nona-2,4,7-triene](/img/structure/B14275991.png)
![{1-Hydroxy-3-[methyl(4-phenylbutyl)amino]propane-1,1-diyl}bis(phosphonic acid)](/img/structure/B14276006.png)
